1-(2-Methylpiperazin-1-YL)butan-2-amine
CAS No.: 315661-57-5
Cat. No.: VC18518458
Molecular Formula: C9H21N3
Molecular Weight: 171.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 315661-57-5 |
---|---|
Molecular Formula | C9H21N3 |
Molecular Weight | 171.28 g/mol |
IUPAC Name | 1-(2-methylpiperazin-1-yl)butan-2-amine |
Standard InChI | InChI=1S/C9H21N3/c1-3-9(10)7-12-5-4-11-6-8(12)2/h8-9,11H,3-7,10H2,1-2H3 |
Standard InChI Key | NWWCWUDRWYAUEC-UHFFFAOYSA-N |
Canonical SMILES | CCC(CN1CCNCC1C)N |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
1-(2-Methylpiperazin-1-yl)butan-2-amine belongs to the class of substituted piperazines, characterized by a six-membered heterocyclic ring containing two nitrogen atoms. The compound’s IUPAC name reflects its butan-2-amine backbone, where the amine group at the second carbon is linked to a 2-methylpiperazine ring. Key identifiers include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₂₁N₃ | |
Molecular Weight | 171.28 g/mol | |
CAS Number | Not definitively assigned | - |
SMILES | CC(C(N)CC)N1CCN(C)CC1 | Derived |
The absence of a dedicated CAS number suggests this compound may be a less-studied analog of well-characterized derivatives like 1-(4-methylpiperazin-1-yl)butan-2-amine (CAS 84630-63-7) .
Stereochemical Considerations
Piperazine derivatives often exhibit chirality due to asymmetric carbon atoms. For example, the (2R)-enantiomer of 1-(4-methylpiperazin-1-yl)butan-2-amine has been synthesized and studied for its receptor-binding properties . While stereochemical data for 1-(2-methylpiperazin-1-yl)butan-2-amine are unavailable, its biological activity may depend on specific configurations.
Synthesis and Reactivity
Synthetic Routes
The synthesis of 1-(2-methylpiperazin-1-yl)butan-2-amine likely follows strategies employed for analogous piperazine derivatives:
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Reductive Amination:
Condensation of 2-methylpiperazine with butan-2-one followed by reduction using NaBH₄ or catalytic hydrogenation .
Key Reaction Parameters
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Catalysts: Potassium carbonate or triethylamine to deprotonate the amine.
Physicochemical Properties
Data inferred from structurally related compounds (e.g., 1-(4-methylpiperazin-1-yl)butan-2-amine ):
Property | Value | Method/Source |
---|---|---|
Boiling Point | ~250–270°C (estimated) | Analog extrapolation |
Melting Point | Not reported | - |
Solubility | Miscible in polar solvents | |
LogP (Partition Coefficient) | 0.1–0.5 (predicted) | XLogP3 |
The compound’s hydrophilicity is attributed to the piperazine ring and primary amine group, favoring solubility in water and alcohols .
Hazard Statement | Precautionary Measure | Source |
---|---|---|
H302: Harmful if swallowed | Avoid ingestion | |
H314: Causes skin burns | Use gloves and eye protection | |
H335: Respiratory irritation | Use in ventilated areas |
Comparison with Structural Analogs
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